molecular formula C8H4Cl2S B1358624 4,7-Dichlorobenzo[b]thiophene CAS No. 318463-07-9

4,7-Dichlorobenzo[b]thiophene

Cat. No. B1358624
M. Wt: 203.09 g/mol
InChI Key: JNIOIHBMZGPVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichlorobenzo[b]thiophene is a chemical compound with diverse applications in scientific research . This versatile material exhibits high complexity due to its intricate molecular structure .


Synthesis Analysis

Thiophene derivatives, including 4,7-Dichlorobenzo[b]thiophene, can be synthesized using various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular formula of 4,7-Dichlorobenzo[b]thiophene is C8H4Cl2S . The molecular weight is 219.08800 . Further characterization of similar compounds has been successfully determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .


Chemical Reactions Analysis

Thiophene-based analogs, including 4,7-Dichlorobenzo[b]thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,7-Dichlorobenzo[b]thiophene and similar compounds have been analyzed using various techniques . The photoabsorption and fluorescence maxima of the three 4,4′-bibenzo[c]thiophene derivatives in toluene exhibit bathochromic shifts .

Scientific Research Applications

Synthesis and Biological Activities

Benzo[b]thiophene derivatives, including those related to 4,7-Dichlorobenzo[b]thiophene, are significant in synthetic medicinal chemistry due to their broad spectrum of pharmacological properties. Their applications include antibacterial, antifungal, and anti-inflammatory studies, with several molecules demonstrating potent effects (Isloor, Kalluraya, & Sridhar Pai, 2010).

Antifungal Activity

Specific derivatives of 4,7-Dichlorobenzo[b]thiophene, such as 5-Arylamino-4,7-dioxobenzo[b]thiophenes, have been synthesized and tested for antifungal activity, particularly against Candida and Aspergillus species. Some of these derivatives showed potent antifungal properties, suggesting their potential as antifungal agents (Ryu et al., 2005).

Nucleophilic Addition Reactions

The nucleophilic reactions of 2,3-dichlorobenzo[b]thiophene 1,1-dioxide with various reagents have been explored. This research provides insights into the chemical reactivity and potential applications of compounds related to 4,7-Dichlorobenzo[b]thiophene in synthesizing novel derivatives (Udre & Voronkov, 1972).

Synthesis Techniques

Studies have been conducted on the silica gel-assisted preparation of various benzo[b]thiophene derivatives, including 4,7-dihalobenzo[b]thiophenes. These techniques provide alternative and efficient methods for synthesizing these compounds (Mikami et al., 2019).

Semiconductor and Fluorescent Applications

Thiophene-based materials, including those related to 4,7-Dichlorobenzo[b]thiophene, have been extensively studied for their applications in electronic and optoelectronic devices, and selective detection of biopolymers. This highlights their significance in the field of material chemistry and semiconductor research (Barbarella, Melucci, & Sotgiu, 2005).

properties

IUPAC Name

4,7-dichloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2S/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIOIHBMZGPVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625070
Record name 4,7-Dichloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichlorobenzo[b]thiophene

CAS RN

318463-07-9
Record name 4,7-Dichloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dichlorobenzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
4,7-Dichlorobenzo[b]thiophene
Reactant of Route 3
Reactant of Route 3
4,7-Dichlorobenzo[b]thiophene
Reactant of Route 4
4,7-Dichlorobenzo[b]thiophene
Reactant of Route 5
4,7-Dichlorobenzo[b]thiophene
Reactant of Route 6
4,7-Dichlorobenzo[b]thiophene

Citations

For This Compound
2
Citations
J Deng, X Fu, G Wang, J Huang, L Wu… - Chinese Journal of …, 2012 - sioc-journal.cn
2, 5-Dithienylpyrrole derivatives could be widely used in the optoelectronics field due to their good environmental stability and electrical chemical properties. In this review, the synthetic …
Number of citations: 2 sioc-journal.cn
邓君, 傅相锴, 王刚, 黄静, 吴柳, 邹晓川 - 有机化学, 2012 - sioc-journal.cn
2, 5-二噻吩基吡咯衍生物具有良好的环境稳定性和电化学性质, 在光电子领域有广泛的应用前景. 综述了2, 5-二噻吩基吡咯衍生物中噻吩环和吡咯环上不同位置取代衍生物的合成方法, 并对2, 5…
Number of citations: 5 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.